2-(4-chloro-2-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)acetamide
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Overview
Description
2-(4-chloro-2-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenoxy group, a tetrahydrofuran ring, and a trimethoxybenzyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-2-methylphenol, is reacted with an appropriate halogenated acetic acid derivative to form the phenoxy intermediate.
Introduction of the Tetrahydrofuran Group: The phenoxy intermediate is then reacted with a tetrahydrofuran derivative under suitable conditions to introduce the tetrahydrofuran group.
Formation of the Trimethoxybenzyl Group: The final step involves the reaction of the intermediate with a trimethoxybenzylamine derivative to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the tetrahydrofuran ring.
Reduction: Reduction reactions could target the carbonyl group of the acetamide moiety.
Substitution: The chloro group on the phenoxy ring may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)acetamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-2-methylphenoxy)acetic acid: Lacks the tetrahydrofuran and trimethoxybenzyl groups.
N-(tetrahydrofuran-2-ylmethyl)acetamide: Lacks the phenoxy and trimethoxybenzyl groups.
N-(3,4,5-trimethoxybenzyl)acetamide: Lacks the phenoxy and tetrahydrofuran groups.
Uniqueness
The uniqueness of 2-(4-chloro-2-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)acetamide lies in its combination of functional groups, which may confer unique chemical and biological properties compared to its individual components or simpler analogs.
Properties
Molecular Formula |
C24H30ClNO6 |
---|---|
Molecular Weight |
463.9 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(oxolan-2-ylmethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C24H30ClNO6/c1-16-10-18(25)7-8-20(16)32-15-23(27)26(14-19-6-5-9-31-19)13-17-11-21(28-2)24(30-4)22(12-17)29-3/h7-8,10-12,19H,5-6,9,13-15H2,1-4H3 |
InChI Key |
WRKKGRQAGANTNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N(CC2CCCO2)CC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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